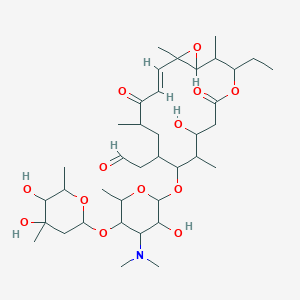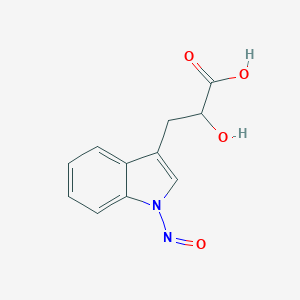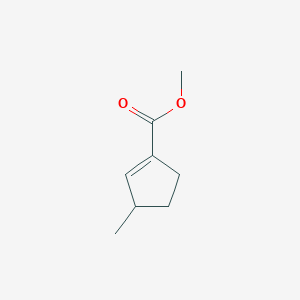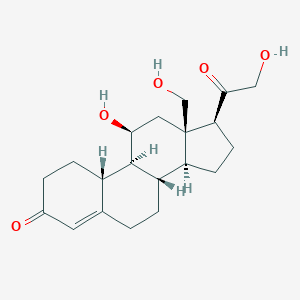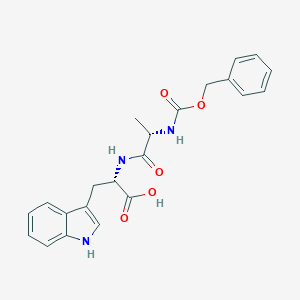
Mesihc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesihc, also known as 2-(4-methylphenyl)-2-(morpholin-4-yl)acetohydrazide, is a chemical compound that has been studied for its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of mesihc is not fully understood. However, it is believed to act through the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of mesihc for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on mesihc. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as to investigate its potential in combination with other cancer therapies. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
Mesihc can be synthesized through a multistep process involving the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by reaction with morpholine and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Mesihc has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models.
Propiedades
Número CAS |
115945-18-1 |
|---|---|
Fórmula molecular |
C21H38N2O6SSi |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |
InChI |
InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
BGGYXMKCQZHAAZ-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
SMILES canónico |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Sinónimos |
2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



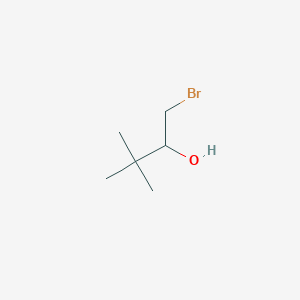
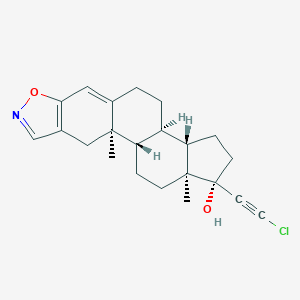
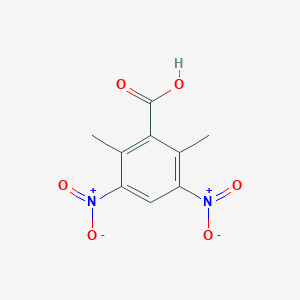
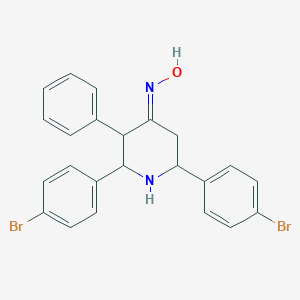
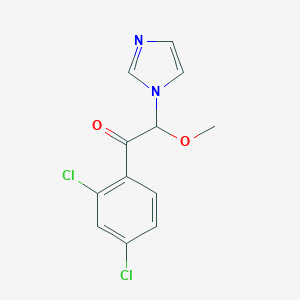
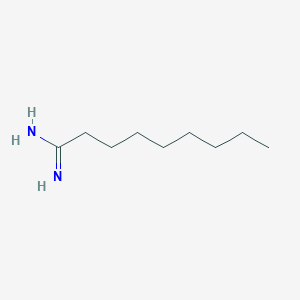
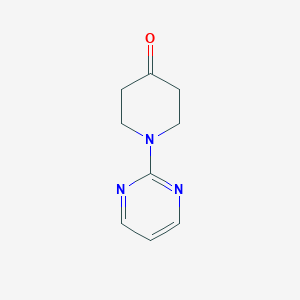
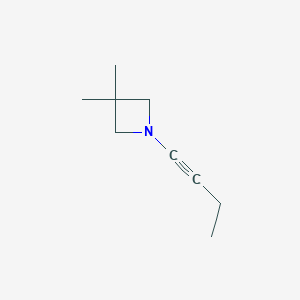
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
